molecular formula C20H23ClN2O4S B14147701 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide CAS No. 1212423-61-4

4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide

Cat. No.: B14147701
CAS No.: 1212423-61-4
M. Wt: 422.9 g/mol
InChI Key: IHOSQNPRLWGBBR-UHFFFAOYSA-N
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Description

4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide is a complex organic compound with a molecular formula of C20H22ClNO4S. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfonyl group, and a hydroxyphenyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyclohexanecarboxylic acid derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function. The compound may also interact with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, distinguishing it from similar compounds .

Properties

CAS No.

1212423-61-4

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

4-[[(4-chlorophenyl)sulfonylamino]methyl]-N-(4-hydroxyphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c21-16-5-11-19(12-6-16)28(26,27)22-13-14-1-3-15(4-2-14)20(25)23-17-7-9-18(24)10-8-17/h5-12,14-15,22,24H,1-4,13H2,(H,23,25)

InChI Key

IHOSQNPRLWGBBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O

Origin of Product

United States

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